molecular formula C16H12Cl2N4OS B12025698 5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025698
M. Wt: 379.3 g/mol
InChI Key: HNDYSJUXSADAAZ-DJKKODMXSA-N
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Description

5-(2,4-DI-CHLOROPHENYL)-4-((3-METHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DI-CHLOROPHENYL)-4-((3-METHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group, which can be achieved using hydrogen sulfide gas or other sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, nitriles, or other electrophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced species.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science:

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties, including antibacterial and antifungal activities.

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible applications as agrochemicals, including herbicides or fungicides.

    Polymers: Use in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,4-DI-CHLOROPHENYL)-4-((3-METHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    Fluconazole: A triazole antifungal agent with a similar core structure but different substituents.

    Voriconazole: Another triazole antifungal with a different substitution pattern.

Uniqueness

5-(2,4-DI-CHLOROPHENYL)-4-((3-METHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. The presence of the 2,4-dichlorophenyl and 3-methoxybenzylidene groups may enhance its binding affinity to certain biological targets or alter its reactivity in chemical processes.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-23-12-4-2-3-10(7-12)9-19-22-15(20-21-16(22)24)13-6-5-11(17)8-14(13)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

HNDYSJUXSADAAZ-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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